Phenyl 3,5-dimethylphenylcarbamate
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Overview
Description
Phenyl 3,5-dimethylphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3,5-dimethylphenylcarbamate can be synthesized through a series of chemical reactions. One common method involves the oxycarbonylation of phenyl chloroformate with 3,5-dimethylphenyl isocyanate, followed by aminolysis with enantiopure ®- or (S)-α-phenylethylamine . The reaction conditions typically involve stirring the mixture at elevated temperatures, such as 100°C, for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and 3,5-dimethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.
Scientific Research Applications
Phenyl 3,5-dimethylphenylcarbamate has diverse applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is employed in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of phenyl 3,5-dimethylphenylcarbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions facilitate the compound’s binding to specific sites on target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Phenyl 3,5-dimethylphenylcarbamate can be compared with other similar compounds, such as:
Cellulose tris(3,5-dimethylphenylcarbamate): Used as a chiral stationary phase in HPLC.
Amylose tris(3,5-dimethylphenylcarbamate): Another chiral selector with similar applications.
These compounds share structural similarities but may differ in their specific applications and effectiveness in chiral separation.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and development.
Properties
IUPAC Name |
phenyl N-(3,5-dimethylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSECMOEVKGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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